1-[(3-methoxyphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-16-7-5-6-15(12-16)13-19-14-17(8-9-18(19)21)25(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUNKTPTYAMRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxyphenylmethyl intermediate, followed by the introduction of the piperidine sulfonyl group, and finally the formation of the dihydropyridinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 3-Chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one (CAS: 866136-07-4)
- Substituents :
- Position 1: 3-Chlorobenzyl (electron-withdrawing Cl group).
- Position 5: Trimethoxymethyl (polar, sterically bulky).
- Molecular Formula: C₁₆H₁₇Cl₂NO₄ (MW: 358.22 g/mol).
- The 3-chlorophenylmethyl substituent may reduce metabolic stability compared to the 3-methoxyphenylmethyl group due to higher electronegativity .
Pyridinone Derivatives with Varied Substituents
1-(6-Chloropyridin-2-yl)methyl-1,2-dihydropyridin-2-one (CAS: 875653-45-5)
- Substituents :
- Position 1: 6-Chloropyridinylmethyl (heteroaromatic, electron-deficient).
- Molecular Formula : C₁₁H₉N₂OCl (MW: 220.66 g/mol).
- Key Differences :
5-(2-Pyridyl)-1,2-dihydropyridin-2-one
- Substituents :
- Position 5: 2-Pyridyl (basic, nitrogen-rich).
- Likely lower metabolic stability due to the absence of electron-donating methoxy or sulfonyl groups .
Piperidine-Containing Analog: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Substituents: Core: Chromenopyrimidine fused with a piperidine-phenyl group.
- Key Differences: The fused chromenopyrimidine system increases molecular complexity and planarity, contrasting with the simpler dihydropyridinone scaffold. The piperidine group here is part of a phenyl-piperidine moiety, which may enhance CNS permeability compared to the sulfonyl-linked piperidine in the target compound .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Position 1 Substituent | Position 5 Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Dihydropyridinone | 3-Methoxyphenylmethyl | Piperidine-1-sulfonyl | Not reported | High H-bonding, moderate lipophilicity |
| 3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl) | Dihydropyridinone | 3-Chlorobenzyl | Trimethoxymethyl | 358.22 | High polarity, steric bulk |
| 1-(6-Chloropyridin-2-yl)methyl-... | Dihydropyridinone | 6-Chloropyridinylmethyl | None | 220.66 | Rigid, π-deficient |
| 5-(2-Pyridyl)-... | Dihydropyridinone | None | 2-Pyridyl | Not reported | Basic, metal-coordinating |
| Chromenopyrimidine-piperidine analog | Chromenopyrimidine | Piperidine-phenyl | Thioxo group | Not reported | Planar, CNS-targeting potential |
Biological Activity
The compound 1-[(3-methoxyphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridinone core, which is essential for its biological activity. The presence of the piperidine sulfonyl group and the methoxyphenyl moiety contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing the synthesis of signaling molecules.
- Receptor Modulation : It may modulate receptors associated with neurotransmission or inflammatory responses, leading to physiological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:
- Case Study : A derivative demonstrated cytotoxic effects on breast cancer cell lines through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitter levels |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating strong antimicrobial properties.
- Cancer Cell Studies : In vitro studies on breast cancer cells revealed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound reduced neuroinflammation markers in models of Alzheimer's disease.
Q & A
Q. Table 1. Analytical Conditions for Impurity Profiling
| Parameter | Conditions | Reference |
|---|---|---|
| HPLC Column | C18, 250 mm × 4.6 mm, 5 μm | |
| Mobile Phase | Acetonitrile: ammonium acetate buffer (pH 6.5) | |
| Detection | UV 254 nm |
Q. Table 2. Ecotoxicological Testing Parameters
| Test Organism | Endpoint | Exposure Duration | Reference |
|---|---|---|---|
| Daphnia magna | 48-h LC₅₀ | 48 hours | |
| Pseudokirchneriella subcapitata | 72-h growth inhibition | 72 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
